molecular formula C3H4BrF3O B3022153 3-Bromo-1,1,1-trifluoropropan-2-ol CAS No. 88378-50-1

3-Bromo-1,1,1-trifluoropropan-2-ol

Cat. No.: B3022153
CAS No.: 88378-50-1
M. Wt: 192.96 g/mol
InChI Key: VBHIIZIQRDVGDH-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropropan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H4BrF3O and its molecular weight is 192.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3631. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Trifluoromethylated Heterocycles and Aliphatic Compounds

3-Bromo-1,1,1-trifluoropropan-2-ol serves as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a valuable fluorinated building block itself (Lui, Marhold, & Rock, 1998).

Application in Azo Dye Synthesis

This chemical has been used in reactions with thiourea and N-monosubstituted thioureas to produce 4-trifluoromethylthiazoles, which are further applied in the synthesis of azo dyes. The absorption maxima of these azo dyes have been a subject of study (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

19F NMR Studies of Proteins

This compound has been evaluated in 19F NMR studies for its effectiveness in distinguishing protein conformers or states. Its sensitivity to changes in the local dielectric and magnetic shielding environment makes it valuable in protein research (Ye, Larda, Li, Manglik, & Prosser, 2015).

Synthesis of Ethyl 3,3,3-trifluoropropionate

It has been used as a starting material in the synthesis of ethyl 3,3,3-trifluoropropionate, showcasing its utility in organic synthesis processes (Inoue, Shiosaki, & Muramaru, 2014).

Generation of α-Bromo Alcohols

Studies have shown the formation of α-bromo alcohols from this compound under certain conditions, indicating its reactivity and potential applications in organic chemistry (Clark, Emsley, & Hibbert, 1988).

Microwave-Assisted Synthesis

This compound has been used in microwave-assisted synthesis methods for creating 3-alkoxy-1,1,1-trifluoropropan-2-ols, demonstrating an environmentally friendly and efficient approach in chemical synthesis (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).

Trifluoromethylation via Iridium Catalyst

In a novel approach, 3-Bromo-1,1,1-trifluoroacetone has been used in trifluoromethylation reactions to construct 3-trifluoromethyl isocoumarin skeletons, showcasing its potential in creating complex organic structures (Zhou, Geng, Wang, Zhang, & Zhao, 2020).

Chemical Fixation of CO2

3-Bromo-1,1,1-trifluoro-2-propanol has been used in combination with other compounds as an organocatalyst for the chemical fixation of CO2 with epoxides, indicating its role in potential environmental applications (Ma, Zeng, Tu, Mao, Zhao, Wang, Liu, & Lu, 2020).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-1,1,1-trifluoropropan-2-ol is thiol groups . It behaves as a thiol-reactive trifluoromethyl probe , which means it interacts with the sulfur atom in thiol groups, commonly found in cysteine residues of proteins.

Mode of Action

This compound interacts with its targets by binding to the thiol groups . This interaction can lead to changes in the structure and function of the target proteins, potentially altering their activity and the biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it interacts with. By binding to thiol groups, it could potentially alter protein function, leading to changes at the cellular level .

Biochemical Analysis

Biochemical Properties

3-Bromo-1,1,1-trifluoropropan-2-ol has been studied for its effective chemical shift dispersion under conditions of varying polarity . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known to behave as a thiol-reactive trifluoromethyl probe

Properties

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIIZIQRDVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277702
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-34-5, 88378-50-1
Record name 431-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,1-Trifluoro-2-Propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 88378-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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